

## DGY-06-116: A Technical Guide to its Target Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**DGY-06-116** is a potent, irreversible covalent inhibitor of Src, a non-receptor tyrosine kinase that is a key mediator of various signaling pathways implicated in cancer development and progression.[1][2][3][4] Unregulated Src activity is associated with malignant processes such as cell proliferation, invasion, and angiogenesis.[5][6] While several Src inhibitors have been developed, many exhibit off-target effects leading to toxicity.[5][6] **DGY-06-116** was designed as a highly selective inhibitor to overcome these limitations.[1][2] This document provides an indepth technical overview of the target selectivity profile of **DGY-06-116**, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism and relevant biological pathways.

## **Mechanism of Action**

**DGY-06-116** was developed through a structure-based design approach, hybridizing the core of a promiscuous covalent kinase probe (SM1-71) with the back-pocket binding component of the multi-kinase inhibitor dasatinib.[1][5][6] This design strategy aimed to enhance selectivity for Src by specifically targeting a non-conserved cysteine residue (Cys277) located in the P-loop of the kinase.[1][3][4] The inhibitor forms a covalent bond with this cysteine, leading to irreversible inhibition of Src's enzymatic activity.[1][7][8] X-ray crystallography has confirmed this covalent interaction, revealing that the binding of **DGY-06-116** induces a conformational change ("kinking") in the P-loop, a feature crucial for its mechanism.[1][6][7][8]



## **Quantitative Selectivity Profile**

The selectivity of **DGY-06-116** has been assessed through various biochemical assays. The following tables summarize the inhibitory activity against its primary target, Src, other Src family kinases (SFKs), and a panel of off-target kinases.

**Table 1: Potency against Primary Target and Src Family** 

Kinases (SFKs)

| Target | IC50 (nM)    | Assay Type          | Notes                                  |
|--------|--------------|---------------------|----------------------------------------|
| Src    | 2.6[1][7][8] | Cell-free enzymatic | Also reported as 3 nM.[9]              |
| YES1   | 0.58         | Cell-free enzymatic | A member of the Src family of kinases. |
| LYN A  | 1.62         | Cell-free enzymatic | A member of the Src family of kinases. |
| LCK    | 4.33         | Cell-free enzymatic | A member of the Src family of kinases. |
| НСК    | 4.04         | Cell-free enzymatic | A member of the Src family of kinases. |
| BLK    | 7.56         | Cell-free enzymatic | A member of the Src family of kinases. |

**Table 2: Off-Target Kinase Profile** 

| Target | IC50 (nM) | Notes                                |
|--------|-----------|--------------------------------------|
| ABL1   | 0.98      | A non-receptor tyrosine kinase.      |
| GAK    | 4.87      | Cyclin G-associated kinase.          |
| втк    | 8.44      | Bruton's tyrosine kinase.            |
| FGFR1  | 8340[9]   | Fibroblast growth factor receptor 1. |



## **Cellular Activity**

**DGY-06-116** demonstrates potent anti-proliferative effects in cancer cell lines known to have activated Src signaling.

**Table 3: Cellular Growth Inhibition** 

| Cell Line  | Cancer Type                   | GR50 (μM)    |
|------------|-------------------------------|--------------|
| H1975      | Non-Small Cell Lung Cancer    | 0.3[2][3][4] |
| HCC827     | Non-Small Cell Lung Cancer    | 0.5[2][3][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.3[2][3][4] |

# Experimental Protocols Biochemical Kinase Inhibition Assay (Mobility Shift Assay)

The enzymatic activity of Src and other kinases in the presence of **DGY-06-116** was determined using a mobility shift assay (MSA).[1][5] This assay measures the phosphorylation of a peptide substrate by the kinase.

#### Procedure:

- Purified recombinant kinase was incubated with varying concentrations of DGY-06-116 for a defined period (e.g., 1 hour) to allow for covalent bond formation.[5]
- The kinase reaction was initiated by the addition of a peptide substrate and ATP.
- The reaction mixture was then analyzed to quantify the ratio of phosphorylated to nonphosphorylated substrate.
- IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.[5]





Click to download full resolution via product page

Biochemical Kinase Inhibition Assay Workflow.

## **Cellular Proliferation Assay (CellTiter-Glo)**

The anti-proliferative effects of **DGY-06-116** on cancer cell lines were assessed using a CellTiter-Glo luminescent cell viability assay.

- Procedure:
  - Cancer cells (e.g., H1975, HCC827, MDA-MB-231) were seeded in 96-well plates and allowed to adhere.







- The cells were then treated with a range of concentrations of DGY-06-116 for 72 hours.
   [10]
- After the incubation period, CellTiter-Glo reagent was added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
- Luminescence was measured using a plate reader.
- GR50 (concentration for 50% growth inhibition) values were determined by plotting cell viability against inhibitor concentration.





Click to download full resolution via product page

Cellular Proliferation Assay Workflow.

## **Src Signaling Pathway**

Src kinase is a central node in multiple signaling pathways that regulate key cellular processes. Its activation, often triggered by receptor tyrosine kinases (RTKs) or integrins, leads to the downstream activation of pathways such as RAS/MAPK, PI3K/AKT, and STAT3, which in turn



promote cell proliferation, survival, and migration. **DGY-06-116**, by inhibiting Src, effectively blocks these downstream oncogenic signals.



Click to download full resolution via product page

Simplified Src Signaling Pathway and Point of Inhibition by **DGY-06-116**.

### Conclusion

**DGY-06-116** is a highly potent and selective irreversible covalent inhibitor of Src kinase. Its selectivity is achieved through a structure-guided design that targets a specific cysteine residue in the P-loop of Src. The compound demonstrates nanomolar potency against Src and members of the Src kinase family, with significantly less activity against other kinases such as FGFR1. In cellular assays, **DGY-06-116** effectively inhibits the proliferation of cancer cell lines with activated Src signaling. The detailed selectivity profile and mechanism of action make **DGY-06-116** a valuable tool for further research into Src-driven cancers and a promising candidate for therapeutic development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Regulation of Src Family Kinases in Human Cancers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Points the Way to Biomarkers and Chemotherapeutic Targets PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Structure and Characterization of a Covalent Inhibitor of Src Kinase PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Proto-oncogene tyrosine-protein kinase Src Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [DGY-06-116: A Technical Guide to its Target Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581167#dgy-06-116-target-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com